molecular formula C10H14N2O B1649854 (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine CAS No. 1060807-05-7

(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine

Cat. No.: B1649854
CAS No.: 1060807-05-7
M. Wt: 178.23
InChI Key: TYXDKUPETPVOHV-UHFFFAOYSA-N
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Description

(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H14N2O . It is a derivative of pyridine, featuring a methoxy group at the 6-position and a cyclopropyl group attached to the 2-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine typically involves the following steps:

  • Formation of the Pyridine Core: : The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of the Methoxy Group: : The methoxy group at the 6-position can be introduced through nucleophilic substitution reactions, using methanol and a suitable catalyst.

  • Attachment of the Cyclopropyl Group: : The cyclopropyl group can be attached to the pyridine ring through a cyclopropanation reaction, often using a diazo compound and a metal catalyst.

  • Introduction of the Amino Group: : The amino group can be introduced through reductive amination, using an aldehyde or ketone derivative of the pyridine and an amine source.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be performed to convert the compound to its corresponding amine derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, involving the replacement of the methoxy group with other nucleophiles.

  • Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: : Nucleophiles like halides, amines, or alcohols; suitable solvents and catalysts.

  • Coupling Reactions: : Palladium catalysts, boronic acids, suitable solvents.

Major Products Formed

  • Oxidation: : Pyridine N-oxide derivatives.

  • Reduction: : Reduced amine derivatives.

  • Substitution: : Heterocyclic compounds with various substituents.

  • Coupling Reactions: : Biaryl compounds.

Scientific Research Applications

(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antiviral activities.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine: can be compared with other similar compounds, such as:

  • Pyridine derivatives: : Other pyridine derivatives with different substituents and functional groups.

  • Cyclopropylamines: : Compounds containing cyclopropyl groups attached to various heterocycles.

  • Methoxy-substituted pyridines: : Pyridines with methoxy groups at different positions.

The uniqueness of This compound lies in its specific combination of the pyridine ring, methoxy group, and cyclopropyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[1-(6-methoxypyridin-2-yl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10/h2-4H,5-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXDKUPETPVOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239500
Record name 1-(6-Methoxy-2-pyridinyl)cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-05-7
Record name 1-(6-Methoxy-2-pyridinyl)cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060807-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxy-2-pyridinyl)cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine

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